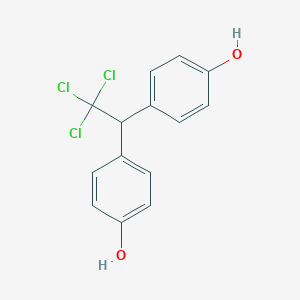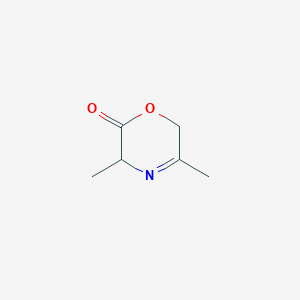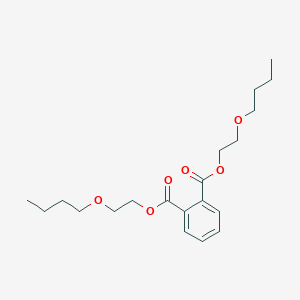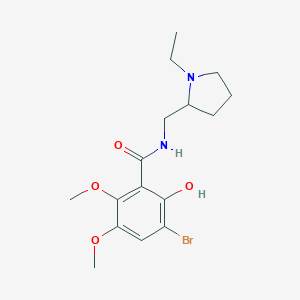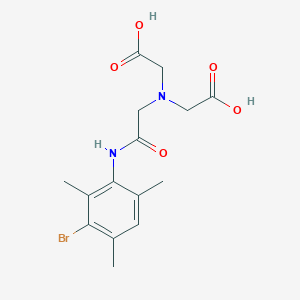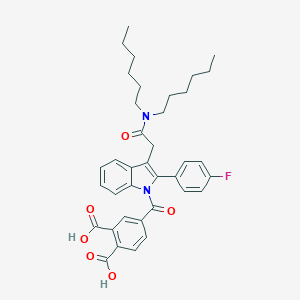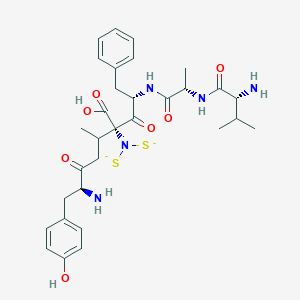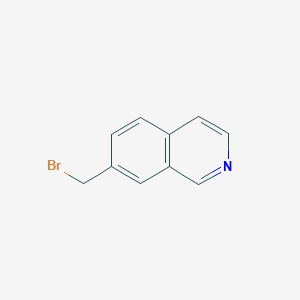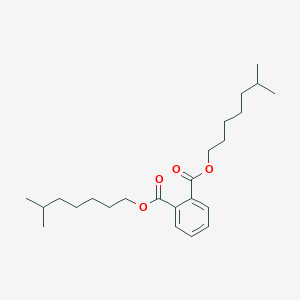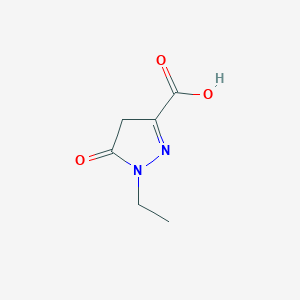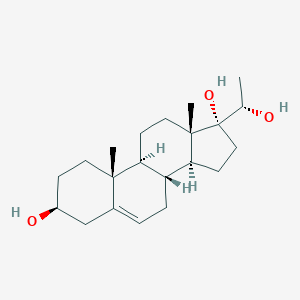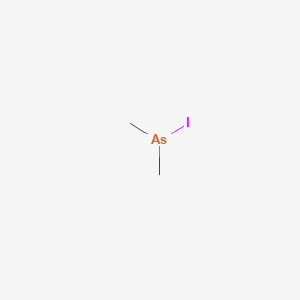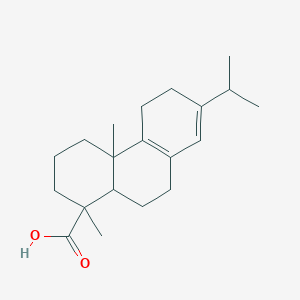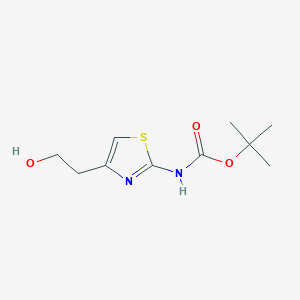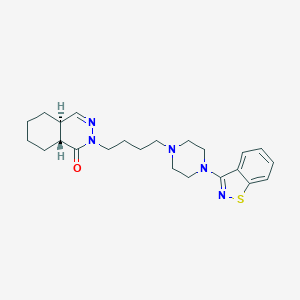
Bpbhp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bpbhp is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. Bpbhp is a synthetic molecule that belongs to the class of heterocyclic compounds and has a unique structure that allows it to interact with biological systems in a specific way. In
作用機序
The mechanism of action of Bpbhp is complex and involves multiple pathways. In pharmacology, Bpbhp has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. In biochemistry, Bpbhp has been used to study the binding interactions between proteins and ligands. In environmental science, Bpbhp has been shown to adsorb onto the surface of pollutants, thereby removing them from contaminated soil and water.
生化学的および生理学的効果
Bpbhp has been shown to have various biochemical and physiological effects in different systems. In pharmacology, Bpbhp has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. In biochemistry, Bpbhp has been used to study the kinetics of enzyme-catalyzed reactions. In environmental science, Bpbhp has been shown to adsorb onto the surface of pollutants, thereby reducing their toxicity.
実験室実験の利点と制限
Bpbhp has several advantages and limitations for lab experiments. One advantage is that it is a synthetic molecule that can be easily synthesized in large quantities. Another advantage is that it has a unique structure that allows it to interact with biological systems in a specific way. However, one limitation is that Bpbhp is a relatively new compound, and its safety and toxicity profile are not well-established. Another limitation is that the synthesis of Bpbhp requires specialized equipment and expertise, which may limit its accessibility to some researchers.
将来の方向性
There are several future directions for the study of Bpbhp. In pharmacology, future studies could focus on optimizing the structure of Bpbhp to improve its efficacy and reduce its toxicity. In biochemistry, future studies could focus on using Bpbhp to study the interactions between proteins and ligands in more detail. In environmental science, future studies could focus on developing new applications for Bpbhp in the removal of pollutants from contaminated soil and water.
Conclusion:
In conclusion, Bpbhp is a synthetic molecule that has shown potential applications in various scientific fields, including pharmacology, biochemistry, and environmental science. The synthesis of Bpbhp requires specialized equipment and expertise, and its safety and toxicity profile are not well-established. However, Bpbhp has a unique structure that allows it to interact with biological systems in a specific way, making it a promising compound for future research.
合成法
The synthesis of Bpbhp involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the starting material, which is a commercially available compound. This compound is then subjected to a series of chemical reactions that result in the formation of Bpbhp. The final product is purified using various techniques, such as column chromatography, to obtain a high-purity sample.
科学的研究の応用
Bpbhp has been studied extensively in various scientific fields, including pharmacology, biochemistry, and environmental science. In pharmacology, Bpbhp has shown potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In biochemistry, Bpbhp has been used as a tool to study protein-protein interactions and enzyme kinetics. In environmental science, Bpbhp has been investigated for its potential to remove pollutants from contaminated soil and water.
特性
CAS番号 |
155289-55-7 |
|---|---|
製品名 |
Bpbhp |
分子式 |
C23H31N5OS |
分子量 |
425.6 g/mol |
IUPAC名 |
(4aR,8aR)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydrophthalazin-1-one |
InChI |
InChI=1S/C23H31N5OS/c29-23-19-8-2-1-7-18(19)17-24-28(23)12-6-5-11-26-13-15-27(16-14-26)22-20-9-3-4-10-21(20)30-25-22/h3-4,9-10,17-19H,1-2,5-8,11-16H2/t18-,19+/m0/s1 |
InChIキー |
BBONTYVGVUFBBF-RBUKOAKNSA-N |
異性体SMILES |
C1CC[C@@H]2[C@@H](C1)C=NN(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
SMILES |
C1CCC2C(C1)C=NN(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
正規SMILES |
C1CCC2C(C1)C=NN(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54 |
同義語 |
2-(4-(4-(3-(1,2-benzisothiazolyl))-1-piperazinyl)butyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone 2-(4-(4-(3-(1,2-benzisothiazolyl))-1-piperazinyl)butyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone, (cis-(+-))-stereoisomer BPBHP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



